

# Application Notes and Protocols for Silux Measurements in Night Vision Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Silux*

Cat. No.: *B073817*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the application of "**Silux**" measurements in the field of night vision research. **Silux**, a proposed radiometric unit, offers a more accurate and relevant method for quantifying low-light conditions tailored to the spectral sensitivity of silicon-based imaging sensors, which are fundamental to modern night vision technology. These protocols are designed to guide researchers in the objective evaluation of night vision systems and the development of novel light-sensing technologies.

## Introduction to Silux Measurements

The term "**Silux**" is a portmanteau of "Silicon" and "lux," proposed as a unit of spectrally weighted irradiance. Unlike the lux, which is based on the photopic response of the human eye, the **Silux** is weighted according to the spectral sensitivity of silicon-based photodetectors, such as CMOS and CCD sensors, commonly used in night vision cameras and other low-light imaging systems.

The primary motivation for the **Silux** unit is to provide a standardized measure that better correlates with the performance of these silicon-based sensors, particularly in the near-infrared (NIR) spectrum where their sensitivity often exceeds that of the human eye. This allows for a more accurate characterization of low-light environments and a more direct comparison of the performance of different night vision devices.

The **Silux** is defined based on a spectral efficacy function, **Silux**( $\lambda$ ), which represents a weighted average of the spectral responsivity of various NIR-enhanced CMOS imaging sensors. The unit is scaled such that 1 **silux**/sr corresponds to the in-band radiance of a 2856 K blackbody at a luminance of 1E-04 fL.

## Data Presentation: Performance of Low-Light CMOS Sensors

The following tables summarize the performance characteristics of various CMOS sensors designed for low-light and night vision applications. These sensors are the primary components in systems where **Silux** measurements are most relevant.

Table 1: Comparison of Low-Light CMOS Sensor Technologies

Sensor Technology	Typical Quantum Efficiency (QE)	Read Noise (e-RMS)	Dark Current (e-/pixel/s)	Key Features
Back-Side Illuminated (BSI) CMOS	Up to 78% in the visible spectrum	1.5 - 3.0	< 10	Enhanced light-gathering capabilities due to the repositioning of the wiring layer.
Scientific CMOS (sCMOS)	Up to 95%	< 1.0 - 2.0	< 5	Very low noise, high frame rates, and wide dynamic range.
Electron-Multiplying CCD (EMCCD)	> 90%	< 1 (with gain)	< 0.01	Capable of single-photon detection through electron multiplication, though can be more expensive.
Single-Photon Avalanche Diode (SPAD)	50-70%	N/A (digital output)	Low (variable)	Each pixel can detect single photons with high time resolution.

Table 2: Quantitative Performance of Specific Low-Light CMOS Sensors

Sensor Model	Resolution (MP)	Pixel Size (μm)	Peak QE (%)	Read Noise (e- RMS)	Dynamic Range (dB)
Sony IMX455	61	3.76	~91	1.5 - 3.5	84
Gpixel GSENSE400 BSI	4.2	11	95	1.6	90
Teledyne e2v CIS120	2	12	>50	<3	86
ON Semiconduct or AR0521	5.1	2.2	~45 (NIR)	1.2	100+ (HDR)

## Experimental Protocols

### Protocol for Measuring Silux of a Low-Light Source

This protocol outlines the steps to measure the **Silux** value of a given light source, which is crucial for characterizing the operational environment for a night vision device.

Objective: To quantify the irradiance of a low-light source in terms of **Silux**.

Materials:

- Calibrated spectroradiometer
- Light source to be measured
- Optical bench and mounting hardware
- Computer with data acquisition and analysis software
- **Silux**(λ) spectral weighting function data (see note below)

Note on **Silux**(λ) Data: The precise, standardized **Silux**(λ) spectral weighting function data is not yet widely published. For the purpose of this protocol, a representative spectral response of

a NIR-sensitive silicon photodiode can be used as an approximation. It is critical to document the specific spectral weighting function used in any study.

Procedure:

- Setup:
  - Mount the light source and the spectroradiometer's input optic on the optical bench at a fixed, known distance.
  - Ensure no stray light is entering the spectroradiometer. The experiment should be conducted in a darkroom.
- Spectroradiometer Calibration:
  - Ensure the spectroradiometer is calibrated according to the manufacturer's specifications.
- Spectral Irradiance Measurement:
  - Turn on the light source and allow it to stabilize.
  - Using the spectroradiometer, measure the spectral irradiance of the light source across the relevant wavelength range (typically 380 nm to 1100 nm).
  - Record the spectral irradiance data (in W/m<sup>2</sup>/nm) as a function of wavelength.
- **Silux** Calculation:
  - Obtain the **Silux**(λ) spectral weighting function data.
  - For each wavelength measured by the spectroradiometer, multiply the spectral irradiance value by the corresponding **Silux**(λ) weighting factor.
  - Integrate the resulting weighted spectral irradiance across the entire wavelength range to obtain the total **Silux** value. The formula is: **Silux** = ∫ E(λ) \* **Silux**(λ) dλ where E(λ) is the measured spectral irradiance at wavelength λ.

## Protocol for Evaluating Night Vision Camera Performance using ISO 19093 and Silux

This protocol integrates the concept of **Silux** measurement with the standardized methodology of ISO 19093 for assessing the low-light performance of a night vision camera.

Objective: To determine the lowest light level (in **Silux**) at which a night vision camera can produce an image of acceptable quality.

Materials:

- Night vision camera system to be tested
- ISO 19093 compliant test chart (e.g., TE42-LL)
- Spectrally tunable, calibrated light source capable of low-light levels (e.g., iQ-Flatlight)
- **Silux** meter (a photodiode with a filter to match the **Silux**( $\lambda$ ) response) or a spectroradiometer
- Image analysis software

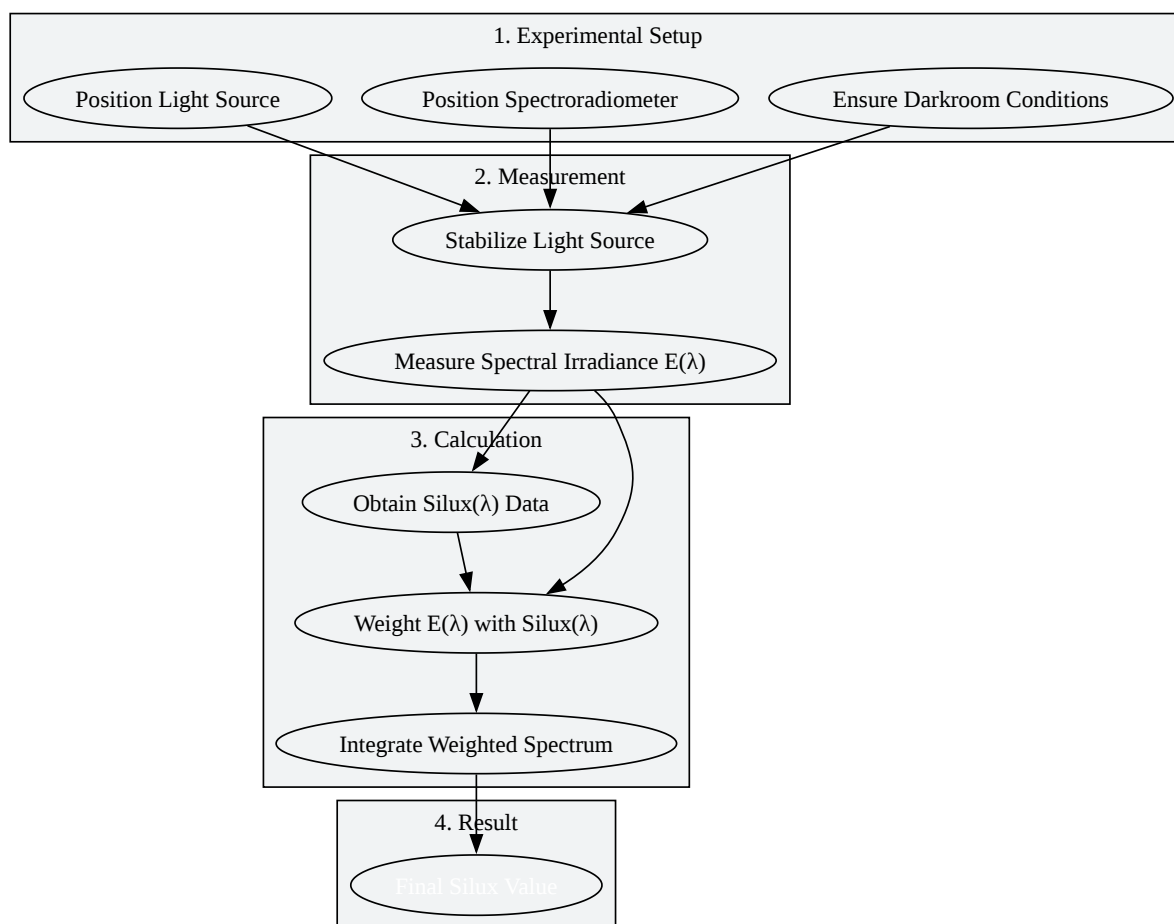
Procedure:

- Test Environment Setup:
  - Mount the test chart and the light source in a darkroom. Ensure uniform illumination across the test chart.
  - Position the night vision camera at a fixed distance from the chart, ensuring the chart fills a significant portion of the field of view.
- Reference Image Capture:
  - Set the light source to a bright, reference level (e.g., >100 lux).
  - Capture a reference image with the night vision camera.

- Low-Light Level Increments:
  - Gradually decrease the light level from the source in defined steps.
  - At each light level, measure the irradiance on the test chart in **Silux** using the **Silux** meter or by performing a spectroradiometric measurement and calculation as described in Protocol 3.1.
  - Capture a series of images with the night vision camera at each **Silux** level.
- Image Quality Analysis:
  - For each captured image series, analyze the following image quality parameters as defined in ISO 19093:
    - Resolution: Using the Siemens stars or slanted edges on the test chart.
    - Noise: Measured in grayscale patches.
    - Texture Loss: Assessing the preservation of fine details.
    - Color/Chroma Decrease: For color night vision systems.
- Determining the Low-Light Limit:
  - Establish predefined thresholds for acceptable image quality for each parameter.
  - The lowest **Silux** level at which all measured image quality parameters are above their respective thresholds is determined to be the low-light limit of the night vision camera.

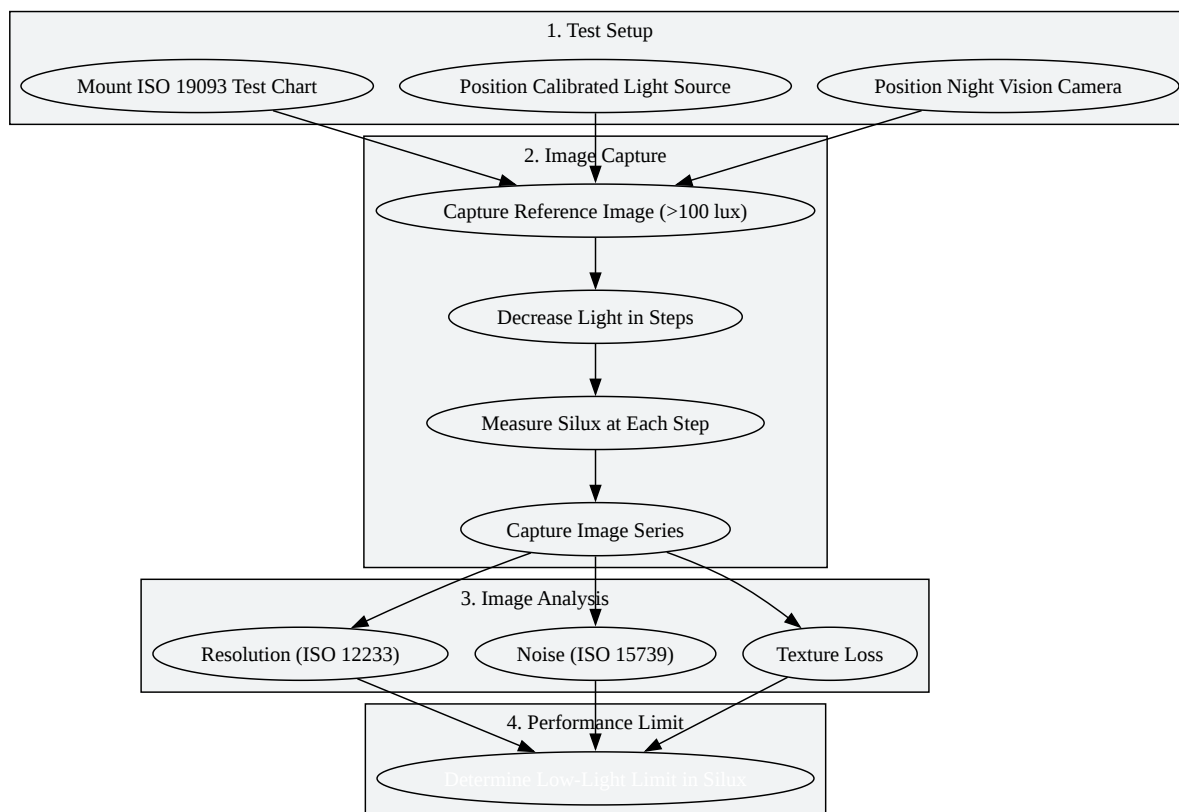
## Visualizations

## Signaling Pathways and Workflows

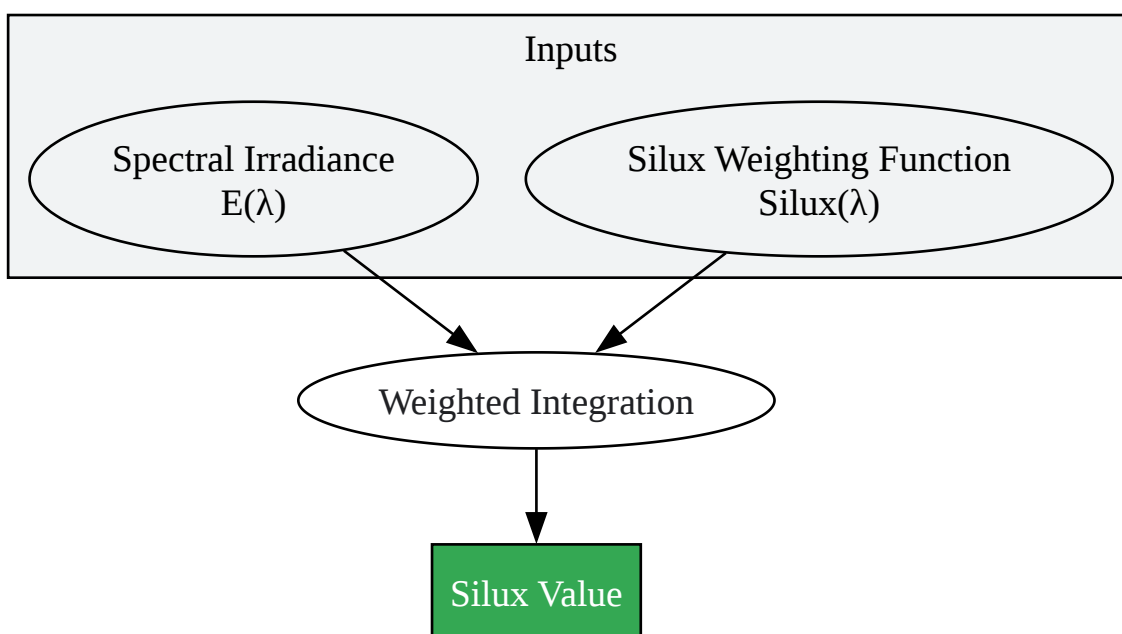


[Click to download full resolution via product page](#)





[Click to download full resolution via product page](#)



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Application Notes and Protocols for Silux Measurements in Night Vision Research]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b073817#application-of-silux-measurements-in-night-vision-research\]](https://www.benchchem.com/product/b073817#application-of-silux-measurements-in-night-vision-research)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)